3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol
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Overview
Description
3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple pyridine rings, which contribute to its stability and reactivity. It is often used in various scientific research applications due to its ability to form stable complexes with metals and other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dipyridin-2-ylpyridin-4-ol with appropriate reagents under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol involves its ability to interact with metal ions and other molecules through coordination bonds. The multiple pyridine rings in its structure allow it to form stable complexes with metals, which can then participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine
- Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate
Uniqueness
3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol is unique due to its specific arrangement of pyridine rings and phenol group, which confer distinct chemical properties and reactivity.
Biological Activity
3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. The compound features multiple pyridine rings and a phenolic core, which contribute to its diverse biological interactions.
- Molecular Formula : C36H24N6O
- Molecular Weight : 556.615 g/mol
- LogP : 7.76420 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 97.570 Ų
These properties suggest that the compound may exhibit good membrane permeability, an essential feature for drug candidates.
Anticancer Activity
Research has highlighted the cytotoxic effects of this compound against various cancer cell lines. A study evaluating the cytotoxicity of related compounds demonstrated that derivatives with similar structures exhibited submicromolar cytotoxicity against neoplastic cells, indicating a potential for selective targeting of cancerous tissues over normal cells .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line Tested | CC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HL-60 (leukemia) | <0.1 | Caspase activation |
Compound B | HSC-2 (oral cancer) | >10 | Non-specific toxicity |
This compound | Various | TBD | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Caspase Activation : Induction of apoptosis through caspase pathways.
- DNA Fragmentation : Causing internucleosomal DNA fragmentation in sensitive cell lines.
- Selective Toxicity : Enhanced toxicity towards malignant cells compared to normal cells due to structural properties that favor interaction with cellular targets.
Molecular Docking Studies
Recent studies have employed molecular docking techniques to assess the binding affinity of this compound with various biological targets. For instance, docking against the SARS-CoV-2 nsp13 helicase showed promising results with significant binding energies, suggesting potential antiviral applications .
Table 2: Molecular Docking Results
Ligand | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
---|---|---|---|
This compound | nsp13 | -7.0 | 10.5 |
L1 | nsp13 | -6.5 | 16.5 |
L2 | nsp13 | -6.7 | 11.8 |
These findings indicate that the compound could serve as a lead in the development of new therapeutic agents targeting viral infections.
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that derivatives similar to this compound showed significant antiproliferative activity against breast and colon cancer cell lines . The highest activity was linked to specific structural modifications enhancing electron-withdrawing characteristics.
- Sequential Cytotoxicity : Research on related compounds revealed a concept termed "sequential cytotoxicity," where successive attacks on cellular components resulted in greater damage to cancer cells compared to normal cells . This principle may apply to this compound as well.
- Potential as Drug Delivery Systems : The compound's ability to form stable complexes with metal ions opens avenues for its use in drug delivery systems. Its coordination chemistry could enhance the delivery and efficacy of therapeutic agents.
Properties
CAS No. |
686780-96-1 |
---|---|
Molecular Formula |
C36H24N6O |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol |
InChI |
InChI=1S/C36H24N6O/c43-28-18-24(26-20-33(29-9-1-5-13-37-29)41-34(21-26)30-10-2-6-14-38-30)17-25(19-28)27-22-35(31-11-3-7-15-39-31)42-36(23-27)32-12-4-8-16-40-32/h1-23,43H |
InChI Key |
IUDZGONLSGKMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)O)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
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